molecular formula C28H33ClN2O9S B12778361 (Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol CAS No. 112446-52-3

(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol

Cat. No.: B12778361
CAS No.: 112446-52-3
M. Wt: 609.1 g/mol
InChI Key: NIXCBRCLNRLBMH-SPIKMXEPSA-N
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Description

(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol is a complex organic compound that features a combination of functional groups, including a piperazine ring, a phenylsulfanyl group, and a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through a Mannich reaction, where piperazine reacts with formaldehyde and a suitable amine.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the piperazine derivative.

    Addition of the Butenedioic Acid Moiety: The final step involves the addition of the butenedioic acid moiety through a condensation reaction with maleic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the butenedioic acid moiety, converting it to a single bond and forming the corresponding succinic acid derivative.

    Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as an alkyl or aryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Succinic acid derivatives.

    Substitution: Various alkyl or aryl-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including bacterial infections, neurological disorders, and cancer.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A piperazine derivative used as an antihistamine.

    Fluoxetine: A phenylsulfanyl compound used as an antidepressant.

    Piperazine: A simple piperazine ring structure used in various pharmaceuticals.

Uniqueness

What sets (Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure provides opportunities for the development of novel therapeutic agents and advanced materials.

Properties

CAS No.

112446-52-3

Molecular Formula

C28H33ClN2O9S

Molecular Weight

609.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C20H25ClN2OS.2C4H4O4/c1-16(23-11-9-22(10-12-23)13-14-24)19-15-17(21)7-8-20(19)25-18-5-3-2-4-6-18;2*5-3(6)1-2-4(7)8/h2-8,15-16,24H,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

NIXCBRCLNRLBMH-SPIKMXEPSA-N

Isomeric SMILES

CC(N1CCN(CC1)CCO)C2=C(C=CC(=C2)Cl)SC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)SC2=CC=CC=C2)N3CCN(CC3)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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